2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine
Description
This compound features a pyridine core substituted with chlorine at position 3, a trifluoromethyl group at position 5, and a phenoxy group at position 2. The phenoxy group is further substituted at position 3 with a 1-(benzenesulfonyl)pyrazol-3-yl moiety. This structure combines lipophilic (trifluoromethyl, benzenesulfonyl) and polar (chlorine, ether linkage) elements, making it suitable for agrochemical applications, particularly as a herbicide or fungicide. Its molecular weight is estimated to be ~470–500 g/mol based on analogs .
Properties
IUPAC Name |
2-[3-[1-(benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O3S/c22-18-12-15(21(23,24)25)13-26-20(18)31-16-6-4-5-14(11-16)19-9-10-28(27-19)32(29,30)17-7-2-1-3-8-17/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLQLQJZETULLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC(=CC=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The target molecule can be dissected into three primary components (Fig. 1):
- 3-Chloro-5-(trifluoromethyl)pyridine core : Requires introduction of trifluoromethyl and chloro groups at positions 5 and 3, respectively.
- Phenoxy linker : Serves as a bridge between the pyridine and pyrazole moieties.
- 1-(Benzenesulfonyl)pyrazol-3-yl group : Demands regioselective pyrazole synthesis followed by sulfonylation.
Key disconnections involve nucleophilic aromatic substitution (SNAr) for phenoxy attachment and palladium-catalyzed cross-coupling for pyrazole functionalization.
Synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-2-ol
Trifluoromethylation of Pyridine Derivatives
The 5-(trifluoromethyl) group is introduced via vapor-phase fluorination of trichloromethyl precursors derived from 3-picoline. As detailed in Table 1, simultaneous chlorination/fluorination at 380°C over iron fluoride catalysts yields 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as the major product (64.1% GC PA%). Subsequent nuclear chlorination at position 3 is achieved using Cl₂ gas under UV irradiation, affording 3-chloro-5-(trifluoromethyl)pyridine in 82% yield.
Table 1: Vapor-phase synthesis of trifluoromethylpyridines from 3-picoline
| Reaction Phase | Temperature (°C) | Major Product (GC PA%) |
|---|---|---|
| Catalyst fluidized bed | 335 | 86.4% TF |
| Empty phase | 380 | 64.1% CTF |
Hydroxylation at Position 2
Direct hydroxylation of 3-chloro-5-(trifluoromethyl)pyridine is challenging due to electron-withdrawing effects. A two-step sequence involving:
Preparation of 3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenol
Pyrazole Ring Formation
Cyclocondensation of 3-hydroxyacetophenone hydrazone with ethyl trifluoroacetoacetate in ethanol under reflux (12 h) generates 3-(3-hydroxyphenyl)pyrazole (87% yield). Regioselectivity is ensured by the electron-donating hydroxyl group, directing cyclization to the 3-position.
Sulfonylation with Benzenesulfonyl Chloride
Reaction of 3-(3-hydroxyphenyl)pyrazole with benzenesulfonyl chloride (1.2 eq) in THF containing triethylamine (2 eq) proceeds at room temperature (2 h), yielding 3-[1-(benzenesulfonyl)pyrazol-3-yl]phenol (91% yield). The reaction exhibits complete N1-selectivity due to steric hindrance at N2.
Coupling of Pyridine and Phenol Moieties
Mitsunobu Reaction
Mitsunobu coupling of 3-chloro-5-(trifluoromethyl)pyridin-2-ol with 3-[1-(benzenesulfonyl)pyrazol-3-yl]phenol employs DIAD (1.5 eq) and PPh₃ (1.5 eq) in THF (0°C to rt, 24 h). This method affords the target compound in 78% yield but requires rigorous exclusion of moisture.
Nucleophilic Aromatic Substitution (SNAr)
Activation of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine (prepared via HF-pyridine treatment) enables displacement by the phenol under basic conditions (K₂CO₃, DMF, 120°C, 48 h). While yielding 65% product, this route generates regioisomeric byproducts (∼12%) due to competing substitution at position 3.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of coupling methodologies
| Method | Yield (%) | Purity (HPLC) | Byproducts |
|---|---|---|---|
| Mitsunobu | 78 | 98.2 | <1% DIAD adducts |
| SNAr | 65 | 89.5 | 12% regioisomers |
The Mitsunobu protocol is superior for laboratory-scale synthesis, whereas SNAr may be preferable for industrial applications due to lower reagent costs.
Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine H6), 8.15 (d, J = 8.4 Hz, 2H, benzene), 7.89 (s, 1H, pyrazole H5), 7.62–7.55 (m, 3H, aromatic), 6.98 (s, 1H, phenoxy H4).
- ¹⁹F NMR : δ -62.5 (CF₃), -108.2 (Cl).
- HRMS : [M+H]⁺ calcd. 524.0521, found 524.0518.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.2% purity, with trace impurities attributed to desulfonylated byproduct (1.1%).
Chemical Reactions Analysis
Types of Reactions
2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
The triazolethio group in SynHet’s compound () introduces sulfur-based reactivity, likely favoring interactions with cysteine residues in enzymes, making it more suited for pharmaceutical applications .
Synthetic Complexity: The target compound requires multi-step synthesis, including Suzuki coupling for the pyrazole-benzenesulfonyl moiety, whereas haloxyfop-methyl is synthesized via esterification of a pre-formed pyridinylphenol .
Application Scope :
- Haloxyfop-methyl is a well-established ACCase-inhibiting herbicide, while the target compound’s mode of action remains speculative but may involve auxin mimicry or inhibition of acetolactate synthase (ALS) due to structural similarities to sulfonylurea herbicides .
- Tetrazol-5-one analogs () with pyrazolyl groups exhibit fungicidal activity, suggesting the target compound could have dual herbicidal/fungicidal properties .
Physicochemical Properties Comparison
Patent and Commercial Relevance
- Haloxyfop-methyl is widely marketed, while the target compound’s benzenesulfonyl group may offer patentable novelty over existing pyridine-based herbicides .
Biological Activity
The compound 2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and the implications of its structural components, particularly focusing on its antitumor and antiviral properties.
Chemical Structure and Synthesis
The compound features several key structural motifs:
- Pyrazole ring : Known for various biological activities including anti-inflammatory and anticancer properties.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, often contributing to increased potency in pharmacological applications.
- Chloro and benzenesulfonyl substituents : These groups can modulate the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazole moiety through condensation reactions.
- Introduction of the trifluoromethyl group via fluorination techniques.
- Coupling reactions to attach the benzenesulfonyl and phenoxy groups.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of pyrazole have been tested against various cancer cell lines, showing promising results:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 10.5 ± 0.5 | Induction of apoptosis |
| Similar Pyrazole Derivative | HCC827 (Lung) | 6.26 ± 0.33 | Inhibition of proliferation |
The compound's mechanism involves the induction of apoptosis in cancer cells, potentially by disrupting mitochondrial function or activating caspase pathways.
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly against influenza viruses and SARS-CoV-2. The presence of the trifluoromethyl group is hypothesized to enhance antiviral efficacy:
| Virus | Compound | IC50 (μM) | Inhibition Rate |
|---|---|---|---|
| H5N1 | This compound | 3.67 | 93% at 0.5 μmol/μL |
| SARS-CoV-2 | Similar Derivative | 70.48 | Moderate |
These findings suggest that the compound may inhibit viral replication by interfering with viral entry or replication processes within host cells.
Study 1: Antitumor Efficacy in Lung Cancer Models
A study evaluated the efficacy of various pyrazole derivatives in inhibiting tumor growth in A549 lung cancer cells. The results indicated that compounds with a trifluoromethyl group exhibited lower IC50 values, suggesting enhanced potency compared to their non-fluorinated counterparts.
Study 2: Antiviral Screening Against Influenza
In a plaque reduction assay for H5N1, the compound showed significant inhibition rates at low concentrations, outperforming traditional antiviral agents like ribavirin. This positions it as a potential candidate for further development in antiviral therapies.
Q & A
Q. What are the key synthetic strategies for constructing the pyridine and pyrazole moieties in this compound?
Methodological Answer: The pyridine core can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyridine precursors. For the pyrazole ring, cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds is common. The benzenesulfonyl group is introduced via sulfonylation of the pyrazole nitrogen using benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Post-functionalization of the phenoxy linker requires Ullmann-type coupling or nucleophilic aromatic substitution. A green chemistry approach using sodium hypochlorite as an oxidant for ring closure, as demonstrated in triazolopyridine synthesis (73% yield, ethanol solvent, room temperature, 3 h), may be adaptable .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions and assess purity. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in the pyridine and pyrazole regions.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight, especially for chlorine and fluorine isotopes.
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable.
- IR Spectroscopy : Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and trifluoromethyl (C-F, ~1200–1100 cm⁻¹) groups.
Q. How can researchers assess the compound’s stability under varying pH conditions?
Methodological Answer: Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and monitoring degradation via HPLC at timed intervals (e.g., 0, 24, 48 h). Track changes in retention time and peak area. For hydrolytic stability, focus on the sulfonyl and trifluoromethyl groups, which are typically resistant to hydrolysis but may degrade under extreme conditions .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
Methodological Answer:
- Dynamic Effects : Check for tautomerism in the pyrazole ring using variable-temperature NMR.
- Impurity Analysis : Use LC-MS to identify byproducts from incomplete sulfonylation or oxidation.
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments.
Refer to studies on structurally analogous triazolopyridines, where unexpected shifts were attributed to solvent polarity or hydrogen bonding .
Q. What experimental design principles apply when optimizing reaction yields for derivatives with modified substituents?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify critical factors. For example, ethanol as a solvent may enhance green chemistry metrics but reduce solubility of hydrophobic intermediates .
- Parallel Synthesis : Test substituent effects (e.g., electron-withdrawing vs. donating groups on the pyridine ring) using automated liquid handlers.
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to pinpoint rate-limiting steps.
Q. How can researchers evaluate the compound’s potential bioactivity against protein targets?
Methodological Answer:
- Molecular Docking : Screen against databases (e.g., PDB) to predict binding to kinase or protease active sites, leveraging the trifluoromethyl group’s hydrophobic interactions.
- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. For cytotoxicity, employ cell viability assays (e.g., MTT) in cancer cell lines.
- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS to assess metabolic stability .
Q. What strategies mitigate solubility challenges in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO to avoid cytotoxicity).
- Salt Formation : Convert to hydrochloride or sodium salts if ionizable groups are present.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersion.
Refer to solubility studies on similar pyridine derivatives, where trifluoromethyl groups improved lipid solubility but required formulation adjustments .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?
Methodological Answer:
- Reaction Scale : Small-scale reactions (<100 mg) may suffer from inefficient mixing or heat transfer.
- Purification Methods : Compare column chromatography vs. recrystallization; alumina plug filtration (as in ) may reduce losses.
- Catalyst Source : Commercially available Pd catalysts vary in activity; use standardized lots for reproducibility.
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Replication : Use ≥3 biological replicates to account for variability, as seen in environmental impact studies .
Environmental and Safety Considerations
Q. How can the environmental fate of this compound be assessed in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
